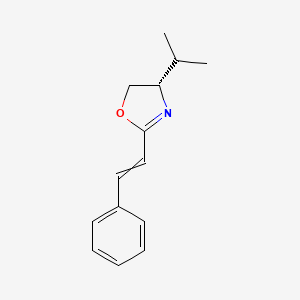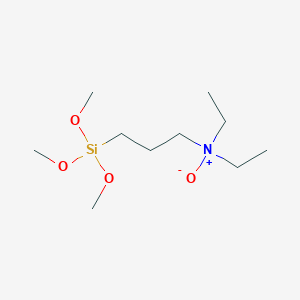
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide is a chemical compound with the molecular formula C10H25NO3Si. It is a yellowish clear liquid with an amine odor and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide typically involves the reaction of N,N-diethyl-3-aminopropylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is often purified using distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include siloxanes, amines, and substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide involves its ability to form covalent bonds with various substrates. The compound can interact with molecular targets through its silane and amine groups, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis, surface modification, and other fields .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(triethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(trimethoxysilyl)propylamine
Uniqueness
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide is unique due to its specific combination of silane and amine functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various substrates makes it particularly valuable in catalysis and surface modification .
Properties
CAS No. |
389136-62-3 |
|---|---|
Molecular Formula |
C10H25NO4Si |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
N,N-diethyl-3-trimethoxysilylpropan-1-amine oxide |
InChI |
InChI=1S/C10H25NO4Si/c1-6-11(12,7-2)9-8-10-16(13-3,14-4)15-5/h6-10H2,1-5H3 |
InChI Key |
HUAZVPKWIDKUED-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCC[Si](OC)(OC)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)

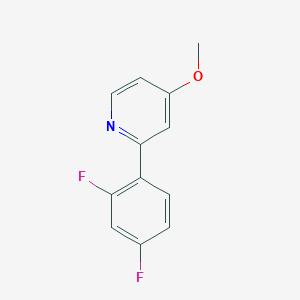
![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)
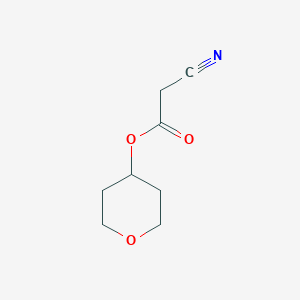
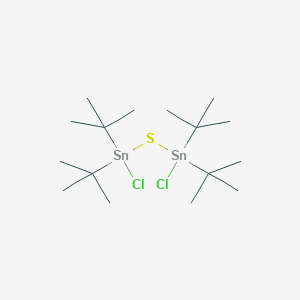
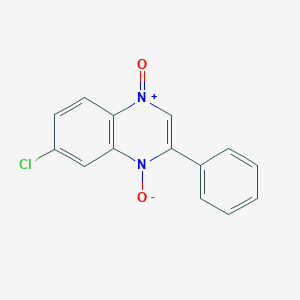
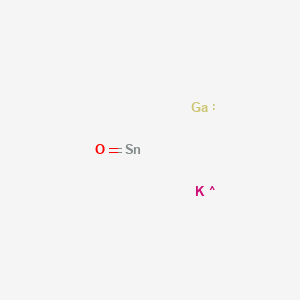
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
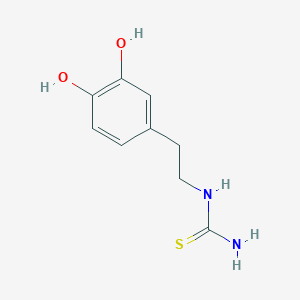
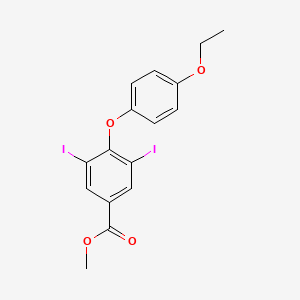
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
